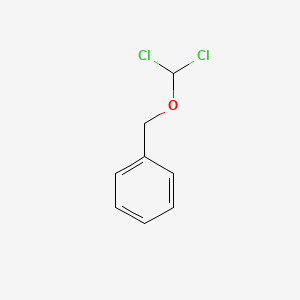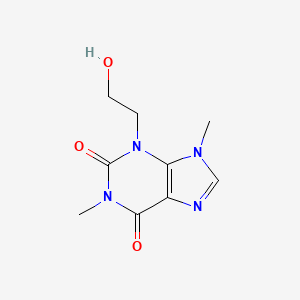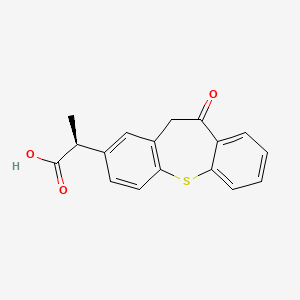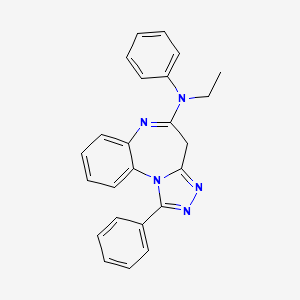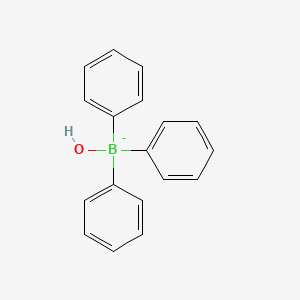
Hydroxy(triphenyl)borate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxy(triphenyl)borate(1-) is an organoboron compound with the molecular formula C18H16BO. It is characterized by a boron atom bonded to three phenyl groups and one hydroxyl group, resulting in a negatively charged borate ion. This compound is known for its stability and unique chemical properties, making it a valuable reagent in various chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydroxy(triphenyl)borate(1-) can be synthesized through the reaction of triphenylborane with water or hydroxide ions. The reaction typically involves the following steps:
- Dissolution of triphenylborane in an organic solvent such as tetrahydrofuran (THF).
- Addition of water or a hydroxide source (e.g., sodium hydroxide) to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Isolation of the product by filtration or crystallization .
Industrial Production Methods
In an industrial setting, the production of hydroxy(triphenyl)borate(1-) may involve large-scale reactions using similar methods. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Hydroxy(triphenyl)borate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenylborate esters.
Reduction: It can be reduced to form borohydride derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogenating agents (e.g., thionyl chloride) or alkylating agents (e.g., alkyl halides) are employed.
Major Products
Oxidation: Triphenylborate esters.
Reduction: Borohydride derivatives.
Substitution: Various substituted borate compounds.
Aplicaciones Científicas De Investigación
Hydroxy(triphenyl)borate(1-) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is employed in the study of boron-containing biomolecules and their interactions.
Medicine: Research into boron-based drugs and their potential therapeutic effects often involves hydroxy(triphenyl)borate(1-).
Industry: It is used in the production of advanced materials, such as boron-containing polymers and ceramics
Mecanismo De Acción
The mechanism of action of hydroxy(triphenyl)borate(1-) involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property allows it to participate in various chemical reactions, such as:
Catalysis: It can catalyze reactions by stabilizing transition states and intermediates.
Coordination: The boron atom can coordinate with other atoms or molecules, forming stable complexes.
Electron Transfer: It can facilitate electron transfer processes, making it useful in redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylborane: Lacks the hydroxyl group, making it less reactive in certain reactions.
Triphenylborate Esters: Contain ester groups instead of the hydroxyl group, leading to different reactivity.
Borohydride Derivatives: Have hydrogen atoms bonded to boron, making them strong reducing agents.
Uniqueness
Hydroxy(triphenyl)borate(1-) is unique due to its combination of stability and reactivity. The presence of the hydroxyl group allows it to participate in a wider range of reactions compared to its analogs. Its ability to act as both a Lewis acid and a nucleophile makes it a versatile reagent in various chemical processes .
Propiedades
Número CAS |
40905-43-9 |
|---|---|
Fórmula molecular |
C18H16BO- |
Peso molecular |
259.1 g/mol |
Nombre IUPAC |
hydroxy(triphenyl)boranuide |
InChI |
InChI=1S/C18H16BO/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,20H/q-1 |
Clave InChI |
AAAHTTDMVMAHMO-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







